

Unveiling "Anticancer Agent 50": A Thiazolidinone Derivative with Potential in Osteosarcoma Treatment

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Compound of Interest		
Compound Name:	Anticancer agent 50	
Cat. No.:	B15572702	Get Quote

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A promising thiazolidinone derivative, identified as Antitumor agent-50, is emerging as a compound of interest in osteosarcoma research. This small molecule, with the CAS Registry Number 2891985-53-6, has demonstrated potent antitumor properties, drawing attention from the drug development community for its potential therapeutic applications in oncology.

Chemical Identity and Physicochemical Properties

Antitumor agent-50, also referred to as compound 1a in some commercial listings, possesses a core thiazolidinone structure. Its systematic chemical name and detailed structural information are rooted in its molecular formula, C17H14FNO3S, and a molecular weight of 331.36 g/mol . [1][2] The structural formula can be elucidated from its SMILES (Simplified Molecular Input Line Entry System) code: O=C(OC)C1=CC=CC(C(N2C3=CC=CC(F)=C3)SCC2=O)=C1.[2]

Table 1: Physicochemical Properties of Antitumor agent-50



Property	Value	Reference
CAS Number	2891985-53-6	[1]
Molecular Formula	C17H14FNO3S	[1][2]
Molecular Weight	331.36	[1][2]
Chemical Class	Thiazolidinone	[1]

Biological Activity and Mechanism of Action

Research into the biological activity of thiazolidinone derivatives has highlighted their potential as anticancer agents, particularly in the context of osteosarcoma, a malignant bone tumor predominantly affecting children and adolescents.[3][4] While specific data for Antitumor agent-50 (compound 1a) is part of a broader investigation, a closely related compound from the same class, compound 60, has been shown to exhibit potent cellular activity in MNNG-HOS osteosarcoma cells with an IC50 value of 0.072 μ M.[3][4] This suggests a potentially similar high efficacy for Antitumor agent-50.

The proposed mechanism of action for this class of thiazolidinones involves the inhibition of Phosphoglycerate Kinase 1 (PGK1).[3][4] PGK1 is a key glycolytic enzyme that plays a crucial role in cellular metabolism and is often upregulated in cancer cells to meet their high energy demands. By inhibiting PGK1, these compounds can disrupt the energy supply to cancer cells, leading to cell growth inhibition and apoptosis.

Table 2: In Vitro Anticancer Activity of a Related Thiazolidinone (Compound 60)

Cell Line	IC50 (μM)	Cancer Type	Reference
MNNG-HOS	0.072	Osteosarcoma	[3][4]

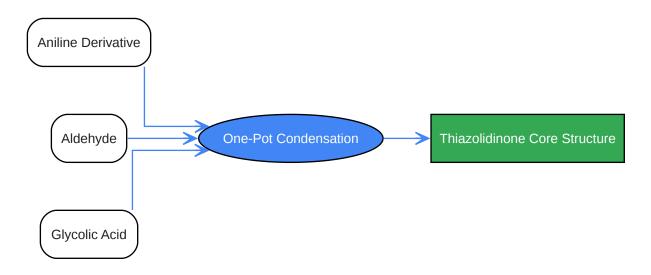
Experimental Protocols

The synthesis and biological evaluation of thiazolidinone derivatives, including compounds structurally similar to Antitumor agent-50, have been described in the scientific literature.



Synthesis of Thiazolidinone Core Structure

A general and representative synthetic route for the thiazolidinone ring, which is the core of Antitumor agent-50, involves a one-pot reaction. This reaction utilizes an aniline derivative, an aldehyde, and glycolic acid as the primary reactants.[3] This methodology allows for the efficient construction of the central heterocyclic scaffold.



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Caption: General workflow for the one-pot synthesis of the thiazolidinone core.

In Vitro Cell Proliferation Assay

The anticancer activity of these compounds is typically assessed using cell-based assays. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays that measure cell viability.

- Cell Culture: Human osteosarcoma cell lines (e.g., MNNG-HOS) are cultured in appropriate media and conditions.
- Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., Antitumor agent-50).
- Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).

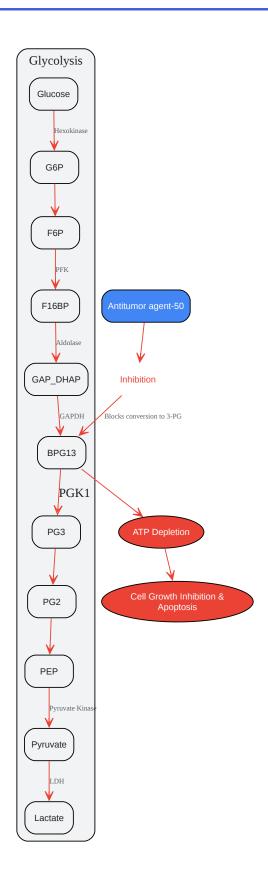


- Viability Assessment: A reagent like MTT is added to the wells. Viable cells with active metabolism convert the MTT into a colored formazan product.
- Data Analysis: The absorbance of the formazan is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Proposed Signaling Pathway Inhibition

The targeted inhibition of PGK1 by thiazolidinone derivatives like Antitumor agent-50 is hypothesized to disrupt the glycolytic pathway, a central metabolic route for energy production in cancer cells.





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